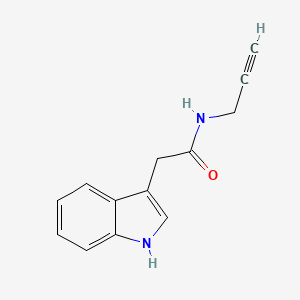

2-(1H-indol-3-yl)-N-prop-2-ynylacetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-prop-2-ynylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-7-14-13(16)8-10-9-15-12-6-4-3-5-11(10)12/h1,3-6,9,15H,7-8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIQKGQLSJYDML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of 2-(1H-indol-3-yl)-N-prop-2-ynylacetamide, particularly against neurotoxicity induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. Key findings include:

- Effective Concentration : The IC50 for neuroprotection was found to be approximately 3.08 ± 0.29 μM , indicating significant protective effects at low concentrations.

-

Mechanisms of Action :

- Inhibition of NF-κB Signaling : The compound inhibits phosphorylation of the P65 protein, thereby reducing inflammation.

- Reduction of Reactive Oxygen Species (ROS) : It decreases ROS generation, crucial for preventing oxidative stress-related neuronal damage.

- Metal Chelation : The compound selectively chelates biometals like Cu²⁺, contributing to its protective effects against metal-induced toxicity.

Anticancer Activity

The anticancer properties of this compound have been extensively investigated with promising results:

- Cytotoxicity : Studies indicate cytotoxic effects on various cancer cell lines. Notably, it exhibited significant activity against BxPC-3 pancreatic cancer cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin.

- Selectivity Index (SI) : The SI for this compound is greater than 3 , suggesting a favorable profile for development as an anticancer agent due to its selective toxicity towards cancer cells compared to normal cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

Neuroprotective Study

- Objective : To evaluate neuroprotective effects against Aβ-induced toxicity.

- Findings : Significant improvement in cellular viability at concentrations below 10 μM; notable reduction in inflammatory markers was observed.

Anticancer Evaluation

- Objective : To assess cytotoxic effects on cancer cell lines.

- Findings : Demonstrated potent activity against multiple cancer types with a favorable SI.

Comparison with Similar Compounds

Key Observations :

- Phenyl and Phenylethyl Groups : These substituents enhance π-π stacking interactions, as evidenced by the orthorhombic crystal packing of (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide .

- Propargyl Group : The terminal alkyne in the target compound may enable bioorthogonal reactions, a feature absent in saturated alkyl or aryl analogs .

Functional Group Modifications

Modifications to the indole core or acetamide chain alter bioactivity:

- 2-Oxo Derivatives : Compounds like 2-(1H-indol-3-yl)-2-oxo-N-propylacetamide introduce a ketone group, which may enhance electrophilic reactivity .

- Chloro-Dioxoindole Derivatives : 2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide combines propargyl with electron-withdrawing groups, likely influencing cytotoxicity .

Preparation Methods

Reaction Mechanism and Conditions

Indole-3-acetic acid derivatives, such as 1H-indole-3-carboxaldehyde, are first converted to their corresponding acid chlorides using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with propargylamine in the presence of a base like triethylamine (Et₃N) yields the target acetamide. For example, treatment of 1-methyl-1H-indole-3-carboxaldehyde with chloroacetyl chloride generates an intermediate chloroacetamide, which undergoes substitution with propargylamine to form the final product.

Optimization Insights

-

Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their ability to dissolve both polar and nonpolar intermediates.

-

Temperature : Reactions performed at 0–5°C minimize side reactions such as over-acylation.

-

Catalyst : Catalytic potassium cyanide (KCN) or 1,8-diazabicycloundec-7-ene (DBU) enhances reaction rates by deprotonating the amine.

Yield and Limitations

Direct acylation typically achieves moderate yields (50–65%) due to competing hydrolysis of the acid chloride and incomplete substitution. For instance, Ramachary et al. reported a 58% yield when using Al₂O₃ as a solid support to absorb excess moisture.

Palladium-Catalyzed Cross-Coupling for Alkyne Functionalization

Palladium-catalyzed methods offer a robust alternative for introducing the propargyl group, particularly when starting from pre-functionalized indole intermediates. This approach leverages the versatility of palladium in mediating carbon-nitrogen and carbon-carbon bond formation.

Propargylation of Indole Acetamide Precursors

A notable method involves the reaction of tert-butyl propargyl carbonate with tryptamine derivatives under palladium catalysis. Vollhardt and Eichberg demonstrated that Pd(PPh₃)₄ (2–5 mol%) in acetonitrile at 60°C facilitates the formation of spirocyclized indolenines, which can be hydrolyzed to yield N-propargyl acetamides.

Key Reaction Parameters

Comparative Efficiency

Palladium-mediated routes achieve higher yields (70–85%) compared to direct acylation but require stringent anhydrous conditions. For example, Eichberg’s synthesis of a related spiroindolenine derivative reported an 82% yield after column chromatography.

Condensation-Based Synthesis Using Anthranilamides

Condensation reactions between indole-3-carboxaldehydes and anthranilamides provide a modular pathway to N-propargyl acetamides. This method, pioneered by Hilton-S et al., exploits the nucleophilicity of the indole C-3 position.

Stepwise Condensation and Reduction

The reaction begins with the condensation of 1H-indole-3-carboxaldehyde and anthranilamide in the presence of p-toluenesulfonic acid (p-TSA) to form a quinazolinone intermediate. Subsequent reduction with sodium borohydride (NaBH₄) selectively reduces the imine bond, yielding the secondary amine, which is acylated with propargyl chloroacetate.

Critical Modifications

Yield Analysis

This method affords yields of 45–60%, limited by the stability of the imine intermediate. For example, a 2023 study reported a 52% yield for the condensation step, with a 78% recovery after reduction.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis, though less common, enables rapid parallel synthesis of N-propargyl acetamides. Functionalized resins, such as Wang resin, are loaded with indole-3-acetic acid, followed by on-resin acylation with propargylamine.

Protocol and Advantages

-

Resin Loading : Indole-3-acetic acid is attached via its carboxylic acid group using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

-

Acylation : Propargylamine is introduced using PyBOP as a coupling agent, achieving >90% coupling efficiency.

-

Cleavage : Trifluoroacetic acid (TFA) liberates the product from the resin with minimal purification required.

Limitations

Solid-phase methods are cost-intensive and require specialized equipment, rendering them less accessible for small-scale synthesis.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Direct Acylation | 50–65 | Simple setup, low cost | Moderate yields, side reactions |

| Palladium-Catalyzed | 70–85 | High yields, regioselectivity | Expensive catalysts, anhydrous conditions |

| Condensation | 45–60 | Modular, scalable | Multi-step, intermediate instability |

| Solid-Phase | 80–90 | High purity, parallel synthesis | High cost, specialized equipment |

Optimization Strategies for Industrial Applications

Solvent and Temperature Screening

Recent studies highlight acetonitrile and dimethylformamide (DMF) as optimal solvents for palladium-catalyzed and condensation routes, respectively. Elevated temperatures (60–80°C) improve reaction kinetics but risk decomposing heat-sensitive intermediates.

Q & A

Q. What are the recommended synthetic strategies for 2-(1H-indol-3-yl)-N-prop-2-ynylacetamide, and how can reaction parameters be optimized?

The synthesis of this compound typically involves coupling indole-3-acetic acid derivatives with propargylamine. A key strategy is adapting methodologies used for structurally analogous compounds, such as activating the carboxylic acid group with coupling agents like EDCI and DMAP in dichloromethane (DCM) . Optimization includes:

- Temperature control : Room temperature reactions minimize side products.

- Catalyst selection : DMAP accelerates amide bond formation.

- Purification : Flash column chromatography (e.g., 40% ethyl acetate/hexane) improves yield and purity .

Propargylamine’s reactivity requires inert atmospheres to prevent alkyne side reactions. Pre-purification of intermediates (e.g., 2-iodoacetic acid) is critical to avoid contamination .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers anticipate?

- NMR Spectroscopy :

- ¹H NMR : Look for indole NH (~10-12 ppm), acetamide NH (~8 ppm), and propargyl CH₂ protons (~4 ppm). The alkyne proton (C≡CH) typically appears as a triplet near 2.5 ppm .

- ¹³C NMR : The carbonyl (C=O) resonates at ~170 ppm, and the alkyne carbons (C≡C) at ~70-80 ppm .

- UV-Vis Spectroscopy : Indole derivatives exhibit strong absorbance near 280-290 nm due to π→π* transitions in the aromatic system .

- HPLC-MS : Used to confirm molecular weight (e.g., HRMS for [M+H]+) and assess purity (>95% by HPLC-UV) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data when evaluating this compound across different assay systems?

Contradictions in activity data (e.g., varying IC₅₀ values in cancer cell lines) may arise from:

- Assay conditions : Differences in cell viability protocols (e.g., MTT vs. ATP-based assays). Validate results using orthogonal assays .

- Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via HPLC-MS .

- Purity : Trace impurities (e.g., unreacted propargylamine) can skew results. Re-purify batches and compare activity .

- Cell line variability : Use isogenic cell lines to isolate genetic factors influencing response .

Q. What experimental approaches are recommended for elucidating the mechanism of action of this compound in cancer cell lines?

- Target identification :

- Affinity chromatography : Immobilize the compound to identify binding proteins via LC-MS/MS .

- Kinase profiling : Screen against kinase libraries to detect inhibition (e.g., EGFR, MAPK pathways) .

- Pathway analysis :

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Western blotting : Validate apoptosis markers (e.g., caspase-3 cleavage) or stress pathways (e.g., p38 phosphorylation) .

- Structural studies : Co-crystallization with potential targets (e.g., using SHELX for X-ray refinement) to map binding interactions .

Q. How can the electronic properties of this compound be exploited for material science applications?

The compound’s indole core and propargyl group offer:

- Charge-transfer complexes : Test with electron-deficient acceptors (e.g., TCNQ) for conductivity via cyclic voltammetry .

- Optical materials : Study fluorescence emission (λem ~350-400 nm) for OLED applications; modify substituents to tune band gaps .

- Supramolecular assembly : Investigate self-assembly in thin films using AFM or XRD to assess nanostructure formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.